rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol
Description
rac-(3R,4S)-4-[(Propan-2-yl)amino]oxolan-3-ol is a chiral oxolane derivative featuring a hydroxyl group at the 3-position and an isopropylamino substituent at the 4-position. Key properties include:
- Molecular formula: C₇H₁₅NO₂
- Molecular weight: 145.20 g/mol
- CAS No.: 144292-32-0
- Purity: ≥95% (commonly supplied)
- Applications: Used as a building block in organic synthesis, particularly in drug discovery and materials science .
CymitQuimica lists this compound at €1,037.00/g (1g scale), reflecting its specialized utility in high-value research .
Properties
CAS No. |
1844859-59-1 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxirane and propan-2-ylamine.
Reaction Conditions: The oxirane undergoes ring-opening reactions in the presence of propan-2-ylamine under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the amino group or the oxolane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products:
Scientific Research Applications
rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: The pathways affected by the compound include metabolic pathways, signal transduction pathways, and regulatory networks, leading to various biological effects.
Comparison with Similar Compounds
Substituent Size and Steric Effects
- Isopropylamino vs. Pyrrolidin-1-yl: The pyrrolidin-1-yl analog (MW 157.21) exhibits greater steric bulk compared to the isopropylamino derivative (MW 145.20). This may enhance selectivity in receptor binding but reduce solubility in polar solvents .
Heterocyclic vs. Aliphatic Substituents
- Triazole Derivatives : The 1H-1,2,3-triazol-1-yl analog (C₆H₉N₃O₂) introduces a heteroaromatic ring, enabling hydrogen bonding and π-π stacking, which are critical in kinase inhibitor design .
- Sulfanyl Group: The propan-2-ylsulfanyl derivative (C₇H₁₄O₂S) offers thioether functionality, which is more lipophilic and redox-active than amino groups, expanding utility in organocatalysis .
Biological Activity
Rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol is a chiral compound characterized by its unique oxolane ring structure. It features a propan-2-amino group at the 4-position and a hydroxyl group at the 3-position of the oxolane ring. The compound has garnered attention for its potential therapeutic properties and interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 145.20 g/mol
- Chirality : Racemic mixture containing equal parts of both enantiomers
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with enzymes or receptors, potentially influencing their activity. Additionally, the propan-2-amino group enhances lipophilicity, improving membrane permeability and bioavailability.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, which includes:
- Enzyme Interaction : The compound has been studied for its role as a probe in enzyme-substrate interactions, potentially modulating enzymatic activities.
- Therapeutic Applications : Investigations suggest its application in drug development, particularly in conditions where modulation of enzymatic pathways is beneficial.
- Bioactivity Enhancement : The presence of the hydroxyl group allows for increased interactions with biological targets, enhancing the compound's overall bioactivity.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| rac-(3R,4R)-4-(methoxy)oxolan-3-ol | Methoxy group instead of propan-2-amino | Different hydrophilicity due to methoxy |
| rac-(3R,4R)-4-(ethoxy)oxolan-3-ol | Ethoxy group instead of propan-2-amino | Varying lipophilicity compared to propan derivatives |
| rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol | Cyclopropylamino group present | Distinct stereochemistry affecting biological interactions |
The compound's specific substitution pattern balances hydrophilicity and lipophilicity, contributing to its versatility in medicinal chemistry and biological research.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that high concentrations (50 µM) of the compound resulted in significant inhibition of specific enzymatic activities related to pathogenic processes .
- Mechanistic Insights : Research has shown that the compound may modulate signaling pathways through its interaction with key receptors involved in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
